glyceryl 1,2-rac-distearate-3-myristate
Description
Systematic IUPAC Name and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for triacylglycerol naming systems. The compound is formally designated as 1,2-dioctadecanoyl-3-tetradecanoyl-rac-glycerol, reflecting the specific fatty acid composition and stereochemical arrangement. The stereospecific numbering system employs the designation "rac" to indicate the racemic nature of the compound, where equal proportions of both enantiomeric forms are present in the mixture.
The stereochemical configuration centers on the glycerol backbone, where the chiral center at the sn-2 position creates the potential for enantiomerism. In the racemic form, both R and S configurations at this stereogenic center exist in equal proportions, distinguishing it from enantiopure preparations. The systematic name incorporates the fatty acid chain lengths and positions: octadecanoyl groups occupy the sn-1 and sn-2 positions, while the tetradecanoyl group is esterified at the sn-3 position.
Alternative nomenclature systems recognize this compound under several synonymous designations, including 1,2-distearoyl-3-myristoyl-rac-glycerol. These naming conventions reflect different approaches to describing the same molecular structure while maintaining consistency with established lipid nomenclature standards. The Chemical Abstracts Service has assigned the unique identifier 115223-99-9 to this specific compound, providing unambiguous identification across scientific literature and databases.
Molecular Formula and Weight Analysis
The molecular formula for this compound is established as C₅₃H₁₀₂O₆, representing the complete atomic composition of this triacylglycerol molecule. This formula encompasses the glycerol backbone (C₃H₅O₃) and three fatty acid moieties: two stearic acid residues (C₁₈H₃₅O₂ each) and one myristic acid residue (C₁₄H₂₇O₂), with the elimination of three water molecules during esterification.
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₁₀₂O₆ |
| Molecular Weight | Calculated: 835.4 g/mol |
| Carbon Atoms | 53 |
| Hydrogen Atoms | 102 |
| Oxygen Atoms | 6 |
| Ester Bonds | 3 |
The molecular weight analysis reveals significant mass contribution from the hydrocarbon chains, with the two stearic acid moieties contributing substantially to the overall molecular mass. The asymmetric distribution of fatty acids creates a unique mass profile that distinguishes this compound from symmetric triacylglycerols of similar chain length composition. Computational analysis indicates the exact mass as approximately 835.4 grams per mole, consistent with the molecular formula and standard atomic weights.
The structural composition demonstrates the typical architecture of mixed triacylglycerols, where different fatty acid chains contribute to the overall molecular complexity. The presence of both long-chain saturated fatty acids provides insight into the potential physical properties and crystallization behavior of this compound. Mass spectrometric analysis would be expected to show characteristic fragmentation patterns corresponding to the loss of individual fatty acid chains and the formation of diacylglycerol fragments.
Racemic versus Enantiopure Forms in Glycerol-Based Lipids
The distinction between racemic and enantiopure forms represents a fundamental aspect of triacylglycerol chemistry, particularly relevant to this compound. Racemic mixtures contain equal proportions of both enantiomers, while enantiopure preparations consist of a single stereoisomeric form. This stereochemical difference profoundly influences crystallization behavior, melting characteristics, and phase transitions in lipid systems.
Research on model triacylglycerols demonstrates that enantiopure compounds typically exhibit β′-stable polymorphic forms, whereas racemic mixtures tend to crystallize in β-stable configurations. The crystallization behavior of racemic triacylglycerols often results in the formation of racemic compounds, where the unit cell contains equal quantities of both enantiomers in an ordered arrangement. This organized packing can lead to higher melting points and greater thermodynamic stability compared to conglomerate formations.
The phase behavior analysis reveals that racemic mixtures can also crystallize in lower-melting metastable conglomerate β′ forms under specific conditions. These metastable forms represent kinetically favored crystallization products that may transform to more stable configurations over time. The ability to form multiple polymorphic states adds complexity to the physical characterization of racemic triacylglycerols and influences their applications in food and pharmaceutical formulations.
Binary phase diagram investigations of enantiomeric triacylglycerol systems provide valuable insights into the thermodynamic relationships between different stereoisomeric forms. These studies demonstrate that the high-melting form of racemic mixtures typically represents a true racemic compound rather than a simple physical mixture of enantiomers. The formation of racemic compounds indicates specific intermolecular interactions between opposite enantiomers that stabilize the crystalline structure.
Comparative Structural Analysis with Symmetric and Asymmetric Triacylglycerols
The structural comparison of this compound with other triacylglycerol architectures reveals important distinctions in molecular organization and physical properties. Symmetric triacylglycerols, such as tristearin (TG 18:0/18:0/18:0), exhibit identical fatty acid chains at all three positions, resulting in molecular symmetry and relatively straightforward crystallization behavior. In contrast, the asymmetric nature of this compound creates molecular asymmetry that influences packing arrangements and phase transitions.
| Compound Type | Structure Example | Molecular Weight | Symmetry | Chiral Center |
|---|---|---|---|---|
| Symmetric TAGs | TG(18:0/18:0/18:0) | 891.5 g/mol | High | No |
| Asymmetric TAGs | 1,2-distearoyl-3-myristoyl | 835.4 g/mol | Low | Yes |
| Mixed Position TAGs | 1,2-dioleoyl-3-myristoyl | 831.3 g/mol | Low | Yes |
Comparative analysis with related asymmetric triacylglycerols, such as 1,2-dioleoyl-3-myristoyl-sn-glycerol, highlights the influence of fatty acid saturation on molecular properties. The presence of unsaturated fatty acids in the sn-1 and sn-2 positions creates additional conformational flexibility compared to the fully saturated structure of this compound. This structural difference significantly impacts crystallization kinetics, polymorphic transitions, and thermal behavior.
The stereospecific analysis methodologies developed for triacylglycerol characterization demonstrate the complexity involved in distinguishing between different structural isomers. These analytical approaches reveal that natural fats often contain surprisingly asymmetric distributions of fatty acids across the three positions of the glycerol backbone. The systematic investigation of such asymmetric distributions has led to the discovery of highly specialized fatty acid arrangements in various biological sources.
Chromatographic separation techniques for triacylglycerol enantiomers have revealed significant challenges in resolving compounds with similar physicochemical properties. The development of chiral high-performance liquid chromatography methods has enabled the separation of enantiomeric pairs, providing insights into the relationship between molecular structure and retention behavior. These studies indicate that the presence of both unsaturated and saturated fatty acids in outer positions, or differences in carbon chain length between fatty acids at outer positions, favor successful enantiomeric separation.
Properties
CAS No. |
115223-99-9 |
|---|---|
Molecular Formula |
C53H102O6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glyceryl Esters
Structural and Chemical Properties
The functional differences between glyceryl esters arise from the chain length and positioning of fatty acids. Key comparisons include:
Key Observations :
- Chain Length Impact : Myristate (C14) confers lower melting points compared to palmitate (C16) or stearate (C18), enhancing cold-temperature stability in formulations.
- Solubility : Increasing fatty acid chain length reduces water solubility but improves lipid compatibility, making glyceryl tristearate ideal for solid formulations like suppositories .
(a) Cosmetic and Pharmaceutical Use
- This compound: Likely functions as a nonionic emulsifier, similar to glyceryl stearate, which is widely used in moisturizers and cleansing creams at concentrations ≤25% .
- Glyceryl Tristearate : Primarily used in food and industrial applications due to its high melting point (72–75°C) and inertness .
(b) Metabolism and Toxicity
- Metabolism: Monoglyceryl esters are rapidly hydrolyzed in the duodenum to free fatty acids and glycerol, while di- and triesters require enzymatic cleavage.
- Safety: Glyceryl diesters (e.g., distearate) are generally recognized as safe (GRAS) in food and cosmetics.
Industrial and Regulatory Status
- Food Industry : Glyceryl stearate is approved as a GRAS emulsifier (21 CFR 176.200) with a daily intake limit of ~1 mg/kg .
- Pharmaceuticals : Glyceryl distearate is used in controlled-release formulations and suppositories due to its solidifying properties .
- Regulatory Gaps : While this compound lacks specific regulatory data, its structural similarity to validated esters supports extrapolation of safety thresholds .
Preparation Methods
Phosphate-Mediated Nucleophilic Substitution
The phosphate route leverages the reactivity of glycerol derivatives with diphenyl phosphate groups at the sn-3 position. Source details a method where glycerol-3-diphenyl phosphate undergoes nucleophilic substitution with myristoyl chloride in anhydrous acetone, catalyzed by potassium iodide (KI) at 60°C for 24 hours. Subsequent acylation of the remaining sn-1 and sn-2 hydroxyl groups with stearoyl chloride yields the target compound.
Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Glycerol-3-diphenyl phosphate, myristoyl chloride, KI | 60°C | 24 h | 85% |
| 2 | Stearoyl chloride, pyridine | 25°C | 12 h | 78% |
This method’s success hinges on the mild substitution conditions afforded by the phosphate leaving group, minimizing side reactions such as cyclic ether formation.
Tosylate Route for Diacylglycerol Intermediate
The tosylate route, as described in Source, involves converting glycerol to 1,3-ditosylglycerol using toluenesulfonyl chloride. While this method traditionally targets 1,3-diacylglycerols, modification allows for sequential acylation:
-
Tosylation: Glycerol reacts with excess tosyl chloride in pyridine at 0°C, yielding 1,3-ditosylglycerol.
-
Substitution: Stearoyl chloride displaces the tosyl groups at sn-1 and sn-3 under reflux in acetone (72 hours, 65% yield).
-
Deprotection and Re-acylation: Selective hydrolysis of the sn-3 stearate (via lipase catalysis) followed by myristoylation achieves the desired regioisomer.
Limitations: This method requires stringent temperature control to prevent acyl migration, which disrupts regioselectivity.
Sequential Acylation with Protecting Groups
A three-step strategy employs trityl protection to isolate the sn-3 hydroxyl:
-
Protection: Glycerol’s sn-3 hydroxyl is shielded with a trityl group using trityl chloride in dimethylformamide (DMF).
-
Acylation: The free sn-1 and sn-2 hydroxyls are esterified with stearoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
-
Deprotection and Myristoylation: Trityl removal via hydrogenolysis (H₂/Pd-C) exposes the sn-3 hydroxyl for myristoylation.
Yield Optimization:
-
Tritylation: 90%
-
Stearoylation: 82%
-
Myristoylation: 75%
This method, though labor-intensive, offers unparalleled regiocontrol, making it ideal for small-scale pharmaceutical synthesis.
Reaction Optimization and Conditions
Catalytic Acid Use in Esterification
Source highlights sulfuric acid (1–5 wt%) as an effective catalyst for glycerol polymerization, a principle extendable to acylation. At 140°C under reduced pressure (200 mmHg), sulfuric acid facilitates rapid esterification while minimizing dehydration by-products.
Key Parameters:
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetone) enhance acyl chloride reactivity, while temperatures >100°C risk acyl migration. Source recommends maintaining temperatures below 80°C during stearoylation to preserve regiochemistry.
Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR (DMSO-d₆) confirm regioselectivity:
Thin-Layer Chromatography (TLC)
Silica gel TLC (hexane:ethyl acetate, 8:2) monitors reaction progress, with triacylglycerols exhibiting Rf = 0.45 versus diacylglycerols (Rf = 0.30).
Comparative Analysis of Synthesis Methods
| Method | Regiocontrol | Yield | Scalability |
|---|---|---|---|
| Phosphate-mediated | High | 78% | Industrial |
| Tosylate route | Moderate | 65% | Laboratory |
| Sequential acylation | Very High | 75% | Small-scale |
The phosphate route balances yield and scalability, whereas sequential acylation suits high-purity applications despite lower throughput.
Industrial-Scale Production Considerations
Continuous reactors with Dean-Stark traps enable water removal during esterification, critical for equilibrium-driven reactions. Source advocates for glycerol recycling systems to recover unreacted monomer, reducing raw material costs by 30%. Neutralization of residual H₂SO₄ with NaHCO₃ followed by ion-exchange resin (Amberlyst A26 OH) ensures product purity.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing glyceryl 1,2-rac-distearate-3-myristate, and how can structural confirmation be achieved?
- Synthesis : Common methods include solvent evaporation techniques combined with esterification reactions. For structurally similar triacylglycerols (e.g., 1,2-dilauroyl-3-myristoyl-rac-glycerol), enzymatic or chemical catalysis is employed to control regioselectivity at the sn-1, sn-2, and sn-3 positions .
- Structural Confirmation : Use nuclear magnetic resonance (NMR) to resolve stereochemistry and mass spectrometry (MS) for molecular weight verification. Purity (>98%) is validated via HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) .
Q. How can this compound be analyzed for purity and stability in experimental formulations?
- Purity Analysis : Follow USP-NF methods (e.g., KF-802 column) for chromatographic separation, ensuring baseline resolution of mono-, di-, and tri-esters .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor hydrolysis products (free fatty acids, glycerol) using titrimetric or spectrophotometric assays .
Q. What role does this compound play in lipid-based drug delivery systems?
- As a structured triglyceride, it enhances drug encapsulation efficiency in solid lipid nanoparticles (SLNs) by modulating lipid crystallinity. Its asymmetric fatty acid chain lengths (C14:0 at sn-3 and C18:0 at sn-1/2) improve payload capacity for hydrophobic drugs .
Advanced Research Questions
Q. How can experimental design (e.g., Central Composite Design) optimize this compound in nanoparticle formulations?
- Variables : Key factors include drug-to-lipid ratio, surfactant concentration (e.g., poloxamer 188), and glyceryl ester content. Responses like particle size (target: <200 nm) and encapsulation efficiency (>80%) are modeled statistically .
- Validation : Formulate three validation batches using the desirability function. Compare predicted vs. observed values to refine process parameters .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Control : Standardize reaction conditions (temperature, solvent purity) and use in-process checks (e.g., thin-layer chromatography) to monitor esterification progress. Implement quality-by-design (QbD) principles to identify critical quality attributes (CQAs) .
- Material Sourcing : Use fatty acids with ≥99% purity to minimize impurities affecting crystallinity .
Q. How do lipid-lipid interactions between this compound and phospholipids influence bilayer stability?
- Phase Behavior Studies : Employ differential scanning calorimetry (DSC) to assess melting transitions and small-angle X-ray scattering (SAXS) to study lamellar spacing. Asymmetric triglycerides may reduce phase separation in mixed lipid systems, enhancing membrane stability .
Q. What analytical techniques resolve contradictions in degradation kinetics data for this compound under oxidative stress?
- Conflict Resolution : Use LC-MS/MS to differentiate primary oxidation products (e.g., hydroperoxides) from secondary aldehydes. Couple this with chemiluminescence assays to quantify reactive oxygen species (ROS) generation rates .
Methodological Considerations
- Data Interpretation : When optimizing formulations, prioritize particle size over encapsulation efficiency if targeting lymphatic uptake, as sub-200 nm particles show better tissue penetration .
- Contradictory Results : If lipid degradation exceeds predictions, re-evaluate storage conditions (e.g., inert atmosphere for oxidation-prone batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
